

# A Technical Guide to Aleuritic Acid: Commercial Availability, Purity, and Experimental Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aleuritic acid

Cat. No.: B1665214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Aleuritic acid**, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a polyhydroxy fatty acid derived primarily from shellac, the resinous secretion of the lac insect (*Kerria lacca*). [1] Its unique trifunctional nature, possessing three hydroxyl groups and a terminal carboxylic acid, makes it a valuable and versatile building block in various fields, including the synthesis of pharmaceuticals, fragrances, and polymers.[2] In the pharmaceutical industry, it serves as a precursor for the synthesis of bioactive molecules such as prostaglandins and cyclic ureides.[3] For the fragrance industry, it is a key starting material for producing macrocyclic musks like civetone and ambrettolide.[4][5] This technical guide provides an in-depth overview of the commercial suppliers of **aleuritic acid**, the available purity grades, and detailed experimental protocols for its isolation, purification, and analysis.

## Commercial Suppliers and Purity Grades

**Aleuritic acid** is commercially available from a range of suppliers, primarily located in India, a major producer of shellac. The purity of commercially available **aleuritic acid** varies, with grades suitable for different research and development needs.

## Table 1: Commercial Suppliers of Aleuritic Acid

| Supplier Name                               | Location                         | Noted Purity/Grades                  |
|---------------------------------------------|----------------------------------|--------------------------------------|
| A. B. Enterprises                           | Mumbai, India                    | -                                    |
| Agarwal Shellac                             | Purulia, India                   | 99-95%                               |
| AGS Corp                                    | Bidhan Nagar, India              | 99%                                  |
| Bajoria Shellac & General Exports Pvt. Ltd. | Kolkata, India                   | Industrial Grade                     |
| BRITI Scientific                            | Hyderabad, India                 | >97%                                 |
| Chemichain Chemicals Llp                    | Vapi, India                      | -                                    |
| Deepak & Co.                                | Mumbai, India                    | 99%                                  |
| Earthling Life Science                      | Surat, India                     | -                                    |
| HL Aromatics                                | 98-99% (HPLC)                    |                                      |
| Hindusuter Shellac Pvt. Ltd.                | Technical Grade (99%)            |                                      |
| Parwati Lakh Udyog                          | Kolkata, India                   | 99%                                  |
| Santa Cruz Biotechnology                    | ≥94%                             |                                      |
| Saraogi Shellac Overseas Corp.              | Kolkata, India                   | Reagent, Technical, Analytical Grade |
| Selleck Chemicals                           | 98%, ≥99% (HPLC)                 |                                      |
| Simson Pharma Limited                       | Certificate of Analysis provided |                                      |
| Vrundavan Chemicals                         | Panoli, India                    | -                                    |

**Table 2: Purity Grades and Analytical Methods**

| Purity Grade          | Analytical Method | Supplier Example(s)                           |
|-----------------------|-------------------|-----------------------------------------------|
| ≥94%                  | Not specified     | Santa Cruz Biotechnology                      |
| >97%                  | Titration         | BRITI Scientific                              |
| 98%                   | Not specified     | Selleck Chemicals                             |
| 98-99%                | HPLC              | HL Aromatics                                  |
| 99%                   | Not specified     | AGS Corp, Deepak & Co.,<br>Parwati Lakh Udyog |
| 99-95%                | Not specified     | Agarwal Shellac                               |
| ≥99%                  | HPLC              | Selleck Chemicals                             |
| Technical Grade (99%) | Not specified     | Hindusuter Shellac Pvt. Ltd.                  |

**Table 3: Physical and Chemical Properties of Aleuritic Acid**

| Property          | Value                                                                                                    | Reference(s) |
|-------------------|----------------------------------------------------------------------------------------------------------|--------------|
| Chemical Name     | 9,10,16-Trihydroxyhexadecanoic acid                                                                      |              |
| CAS Number        | 533-87-9                                                                                                 |              |
| Molecular Formula | C <sub>16</sub> H <sub>32</sub> O <sub>5</sub>                                                           |              |
| Molecular Weight  | 304.42 g/mol                                                                                             |              |
| Appearance        | White to off-white powder or crystals                                                                    |              |
| Melting Point     | 98-103 °C                                                                                                |              |
| Boiling Point     | 365.24 °C (Predicted)                                                                                    |              |
| Density           | 1.1 g/cm <sup>3</sup> (Predicted)                                                                        |              |
| Solubility        | Soluble in hot water, methanol, ethanol, isopropanol, acetone, and acetic acid. Insoluble in cold water. |              |
| Acid Value        | 181-185 mg KOH/g                                                                                         |              |

## Experimental Protocols

### Protocol 1: Isolation and Purification of Aleuritic Acid from Shellac

This protocol is based on the alkaline hydrolysis (saponification) of shellac, followed by acidification to precipitate the crude **aleuritic acid**, and subsequent recrystallization for purification.

#### Materials:

- Shellac or Seedlac
- Sodium hydroxide (NaOH) solution (10-25% w/v)

- Saturated sodium chloride (NaCl) solution
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) solution (10-20% w/w)
- Activated carbon
- Ethanol (20-40% v/v) or Aqueous Alcohol
- Distilled water
- Filtration apparatus (vacuum filtration recommended)
- Beakers, heating mantle, stirrer

#### Methodology:

- Saponification:
  - In a large beaker, dissolve shellac in a 10-25% sodium hydroxide solution. A typical ratio is 100 g of shellac to 600 mL of 25% NaOH solution.
  - Heat the mixture to 70-110 °C with constant stirring for a minimum of 20 minutes, or until the shellac is completely saponified. Some protocols suggest boiling until saponification is complete.
- Salting Out:
  - After saponification, add a saturated sodium chloride solution to the hot saponified liquid to precipitate the sodium salt of **aleuritic acid**.
  - Allow the mixture to stand at room temperature for at least 14 hours to ensure complete precipitation.
- Filtration and Washing:
  - Separate the precipitated sodium aleuritate by vacuum filtration.
  - Wash the precipitate with a saturated NaCl solution until the filtrate is nearly colorless.

- Acidification:
  - Dissolve the filtered sodium aleuritate in boiling distilled water.
  - While the solution is still hot, slowly add 10-20% sulfuric acid with stirring until the solution is acidic. This will precipitate the crude **aleuritic acid**.
- Purification by Recrystallization:
  - Filter the crude **aleuritic acid**.
  - For purification, dissolve the crude acid in a hot 20-40% ethanol solution or aqueous alcohol.
  - Add a small amount of activated carbon to decolorize the solution and heat for a short period.
  - Hot filter the solution to remove the activated carbon.
  - Allow the filtrate to cool slowly to room temperature, which will cause the purified **aleuritic acid** to crystallize.
  - Collect the white, crystalline **aleuritic acid** by filtration and dry it. Purity can be assessed by melting point determination and HPLC analysis.

## Protocol 2: Analysis of Aleuritic Acid Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the purity of **aleuritic acid** using HPLC with a refractive index detector (RID).

### Instrumentation and Conditions:

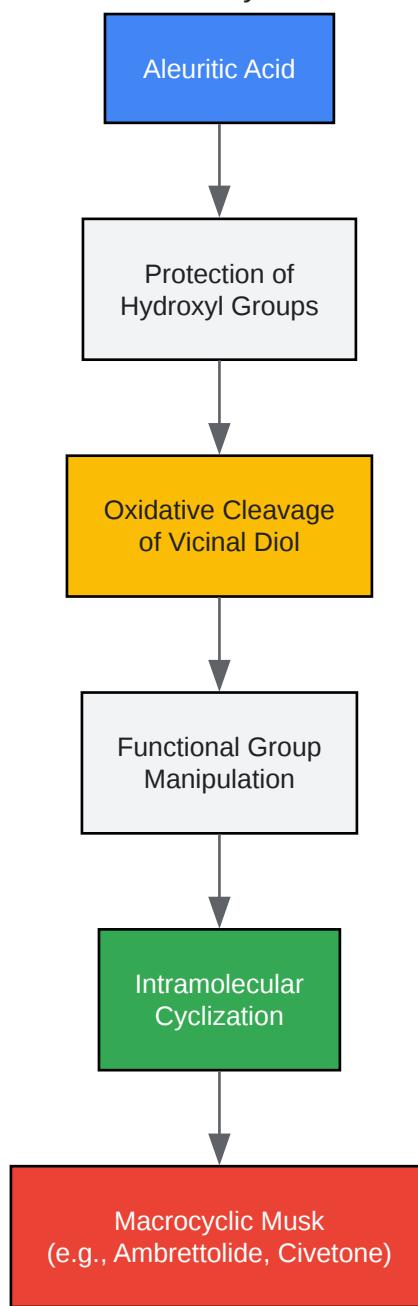
- HPLC System: An HPLC system equipped with a pump, injector, column oven, and a differential refractive index detector (RID).
- Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5  $\mu$ m) or equivalent.

- Mobile Phase: A mixture of methanol and water (60:40, v/v) containing 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: Differential Refractive Index Detector (RID).

#### Methodology:

- Standard Preparation:
  - Accurately weigh a known amount of high-purity **aleuritic acid** standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).
  - Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 1.0 mg/mL.
- Sample Preparation:
  - Accurately weigh the **aleuritic acid** sample to be analyzed and dissolve it in the mobile phase to a concentration within the calibration range.
- Chromatographic Analysis:
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  - Inject the standard solutions in ascending order of concentration to generate a calibration curve.
  - Inject the sample solution.
- Data Analysis:

- Identify the **aleuritic acid** peak in the chromatogram based on its retention time compared to the standard.
- Calculate the peak area of the **aleuritic acid** in the sample chromatogram.
- Determine the concentration of **aleuritic acid** in the sample by using the calibration curve.
- Calculate the purity of the sample as a percentage.


## Key Synthetic Pathways Involving Aleuritic Acid

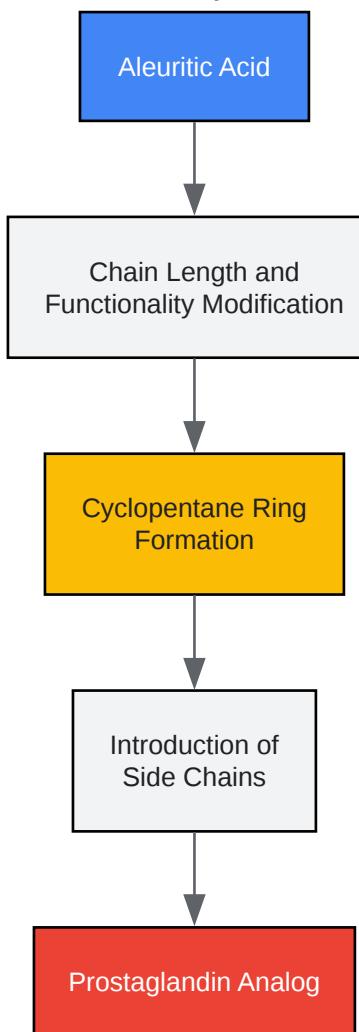
Aleuritic acid's unique structure makes it a valuable precursor in organic synthesis. Below are graphical representations of its application in the synthesis of macrocyclic musks and as a potential starting point for prostaglandin analogs.

## Synthesis of Macroyclic Musks from Aleuritic Acid

Aleuritic acid is a key starting material for the synthesis of macrocyclic lactones and ketones, which are highly valued in the fragrance industry for their musk-like odors. The synthesis often involves the protection of hydroxyl groups, oxidative cleavage of the vicinal diol, and subsequent cyclization reactions.

## Workflow for Synthesis of Macrocyclic Musks from Aleuritic Acid

[Click to download full resolution via product page](#)


Caption: Synthetic route from **aleuritic acid** to macrocyclic musks.

## Conceptual Pathway for Prostaglandin Synthesis

Prostaglandins are lipid compounds derived from fatty acids that have diverse hormone-like effects. While arachidonic acid is the natural precursor for prostaglandins in biological systems,

the carbon skeleton of **aleuritic acid** can be conceptually modified to serve as a synthon for prostaglandin analogs in chemical synthesis.

Conceptual Synthetic Pathway to Prostaglandin Analogs



[Click to download full resolution via product page](#)

Caption: A conceptual pathway for synthesizing prostaglandin analogs from **aleuritic acid**.

## Conclusion

**Aleuritic acid** stands out as a readily available and versatile natural product with significant potential in pharmaceutical and industrial applications. This guide provides researchers and drug development professionals with a comprehensive overview of its commercial landscape, purity specifications, and essential experimental protocols. The provided information aims to

facilitate the effective utilization of **aleuritic acid** in the synthesis of novel compounds and the development of innovative products.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Aleuritic acid | 533-87-9 | FA29176 | Biosynth [biosynth.com]
- 3. Determination of Aleuritic Acid by High Performance Liquid Chromatography with Differential Refractive Index Detector [spkx.net.cn]
- 4. Best Shellac Aleuritic Acid in India [parwatishellac.com]
- 5. m.indiamart.com [m.indiamart.com]
- To cite this document: BenchChem. [A Technical Guide to Aleuritic Acid: Commercial Availability, Purity, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665214#commercial-suppliers-and-purity-grades-of-aleuritic-acid]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)